molecular formula C11H19NO3 B12275481 rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane

rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane

Cat. No.: B12275481
M. Wt: 213.27 g/mol
InChI Key: MQWAGPMJDBSGBB-UHFFFAOYSA-N
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Description

rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane: is a bicyclic compound with a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor.

    Protection: The amino group is protected using a Boc group to prevent unwanted reactions.

    Hydroxylation: Introduction of the hydroxyl group at the 7th position is achieved through selective hydroxylation reactions.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The hydroxyl group can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the free amine.

    Substitution: Introduction of various functional groups depending on the reagent used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine:

    Drug Development: Explored as a potential lead compound in drug discovery.

    Therapeutic Agents: Potential use in the development of new therapeutic agents.

Industry:

    Material Science: Applications in the development of new materials with unique properties.

    Chemical Manufacturing: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane
  • rel-(1S,5S,7R)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate

Uniqueness:

  • Hydroxyl Group: The presence of the hydroxyl group at the 7th position distinguishes it from similar compounds with amino groups.
  • Applications: Its unique structure allows for specific applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 7-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-7-6-8(13)9(7)12/h7-9,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWAGPMJDBSGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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